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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

An In-depth Exploration of the Selective P2X4 Receptor Antagonist for Researchers in

Neuroscience and Inflammation

Abstract
NP-1815-PX is a novel and selective antagonist of the P2X4 receptor, an ATP-gated ion

channel implicated in a variety of pathological processes, including neuropathic pain and

inflammation. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activities of NP-1815-PX. Detailed

summaries of in vitro and in vivo experimental data are presented, alongside established

protocols for its use in research settings. Furthermore, this document elucidates the key

signaling pathways modulated by NP-1815-PX, offering visual representations to facilitate a

deeper understanding of its mechanism of action. This guide is intended to serve as a valuable

resource for researchers and drug development professionals investigating novel therapeutics

targeting the P2X4 receptor.

Chemical Structure and Physicochemical Properties
NP-1815-PX, with the IUPAC name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-

naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, is a benzodiazepine derivative.[1][4] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₁H₁₄N₄O₃S [5]

Molecular Weight 402.43 g/mol [5]

Physical Form Solid [6]

Purity Typically >99% [6]

Storage

Powder: -20°C for up to 3

years; In solvent: -80°C for up

to 1 year

[7]

Solubility Soluble in DMSO [3]

Biological Activity and Mechanism of Action
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor. Its primary mechanism

of action involves the inhibition of ATP-gated ion channels, thereby modulating downstream

signaling pathways implicated in pain and inflammation.

P2X4 Receptor Antagonism
NP-1815-PX exhibits high selectivity for the human P2X4 receptor, with reported half-maximal

inhibitory concentration (IC₅₀) values in the sub-micromolar range. Its potency against rat and

mouse P2X4 receptors has also been demonstrated, making it a valuable tool for preclinical

research.[1]

Receptor IC₅₀ Species Assay Reference

P2X4 ~0.26 µM Human Calcium Influx [1]

P2X4 Active (sub-µM) Rat Calcium Influx [1]

P2X4 Active (sub-µM) Mouse Calcium Influx [1]

P2X3 Inactive at 1 µM Rat Calcium Influx [1]

P2X7 Inactive at 1 µM Human Calcium Influx [1]
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Inhibition of NLRP3 Inflammasome
Recent studies have revealed that NP-1815-PX can also modulate the innate immune

response by inhibiting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3)

inflammasome signaling pathway.[3] This inhibition is thought to contribute to its anti-

inflammatory effects. NP-1815-PX has been shown to prevent the upregulation of NLRP3,

caspase-1, caspase-5, and caspase-8 activity in cellular models of inflammation.[3]

Signaling Pathways
The biological effects of NP-1815-PX are mediated through its interaction with key signaling

pathways. The following diagrams illustrate its mechanism of action.
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Figure 1. Mechanism of P2X4 Receptor Antagonism by NP-1815-PX.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197920/
https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9197920/
https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://www.benchchem.com/product/b15586428?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimuli

NLRP3 Inflammasome Pathway

LPS

NLRP3 Inflammasome
Activation

Primes

ATP

P2X4 Receptor

Activates

Activates

Caspase-1 Activation

Leads to

Pro-IL-1β → IL-1β

Cleaves

NP-1815-PX

Inhibits

Click to download full resolution via product page

Figure 2. Inhibition of the NLRP3 Inflammasome Pathway by NP-1815-PX.

Experimental Protocols
While a specific, detailed synthesis protocol for NP-1815-PX is not publicly available,

established protocols for its use in in vitro and in vivo experiments have been reported in the

scientific literature.

In Vitro Assays
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Calcium Influx Assay: This assay is commonly used to determine the potency of P2X4 receptor

antagonists.

Cell Lines: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably

expressing the P2X4 receptor of the desired species (human, rat, or mouse).[1]

Methodology:

Cells are cultured in appropriate media and seeded into 96- or 384-well plates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

NP-1815-PX is pre-incubated with the cells at various concentrations for a specified period

(e.g., 10-15 minutes).[1]

The P2X4 receptor is activated by the addition of an agonist, typically ATP (e.g., 1-10 µM).

[1]

Changes in intracellular calcium concentration are measured using a fluorescence plate

reader.

The inhibitory effect of NP-1815-PX is calculated as the percentage reduction in the

agonist-induced calcium response, and IC₅₀ values are determined.

NLRP3 Inflammasome Activation Assay: This assay assesses the inhibitory effect of NP-1815-
PX on inflammasome activation in immune cells.

Cell Line: Human monocytic cell line (THP-1), differentiated into macrophage-like cells.[3]

Methodology:

THP-1 cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL for 3 hours) to

upregulate pro-IL-1β and NLRP3 expression.[3]

Cells are then treated with various concentrations of NP-1815-PX for 1 hour.[3]

The NLRP3 inflammasome is activated by the addition of ATP (e.g., 5 mM for 1 hour).[3]
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The levels of secreted IL-1β in the cell culture supernatant are measured by ELISA.

Cell lysates can be analyzed by Western blot to assess the expression and cleavage of

inflammasome components such as caspase-1.

In Vivo Models
Murine Model of Colitis: This model is used to evaluate the anti-inflammatory effects of NP-
1815-PX in vivo.

Animal Model: Male Sprague-Dawley rats or other suitable rodent models.[3]

Methodology:

Colitis is induced by intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).

[3]

NP-1815-PX is administered orally at various doses (e.g., 3, 10, 30 mg/kg) for a specified

duration (e.g., 6 days) following colitis induction.[3]

Efficacy is assessed by monitoring clinical parameters such as body weight, spleen

weight, and macroscopic and microscopic scoring of colonic damage.[3]

Biochemical markers of inflammation, such as tissue levels of IL-1β and caspase-1

activity, are measured in colonic tissue homogenates.[3]

Neuropathic Pain Models: These models are used to assess the anti-allodynic effects of NP-
1815-PX.

Animal Models: Mouse models of herpetic pain or traumatic nerve injury (e.g., spared nerve

injury).[1]

Methodology:

NP-1815-PX is administered via intrathecal injection.[1]

Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal

threshold.
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The effect of NP-1815-PX is determined by the reversal of nerve injury-induced

mechanical hypersensitivity.

Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a novel P2X4

receptor antagonist like NP-1815-PX.
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Figure 3. General Workflow for P2X4 Receptor Antagonist Development.
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Conclusion
NP-1815-PX is a valuable pharmacological tool for investigating the role of the P2X4 receptor

in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of

pain and inflammation make it a promising lead compound for the development of novel

therapeutics. This technical guide provides a solid foundation for researchers and drug

developers interested in utilizing NP-1815-PX in their studies. Further research into its detailed

mechanism of action and optimization of its pharmacokinetic properties will be crucial for its

potential translation to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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